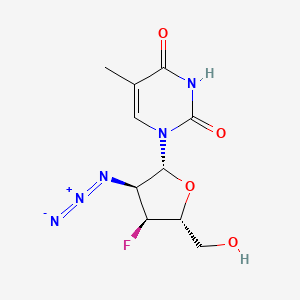

2'-Azido-2',3'-dideoxy-3'-fluoro-5-methyluridine

Description

Structure

3D Structure

Properties

CAS No. |

132776-27-3 |

|---|---|

Molecular Formula |

C10H12FN5O4 |

Molecular Weight |

285.23 g/mol |

IUPAC Name |

1-[(2R,3S,4S,5R)-3-azido-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12FN5O4/c1-4-2-16(10(19)13-8(4)18)9-7(14-15-12)6(11)5(3-17)20-9/h2,5-7,9,17H,3H2,1H3,(H,13,18,19)/t5-,6-,7-,9-/m1/s1 |

InChI Key |

WPVHNRXKTMGASU-JXOAFFINSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)N=[N+]=[N-] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Preparation from 2',3'-Dideoxyuridine

Step 1: Imidazolylthiocarbonylation

Starting with a protected uridine derivative, imidazolylthiocarbonylation is performed to activate the sugar moiety for further modifications.Step 2: Reduction and Azidation

The activated compound is reduced using Bu₃SnH to remove oxygen functionalities, followed by treatment with lithium azide (LiN₃) in dimethylformamide (DMF) to introduce the azido group at the 2' position.Step 3: Fluorination

Fluorination at the 3' position is achieved using selective fluorinating agents like diethylaminosulfur trifluoride (DAST).Step 4: Final Modifications

Saponification removes protecting groups, yielding the final product.

Alternative Method Using Formaldehyde and Alkaline Conditions

This method involves:

- Reacting a precursor like 3'-azido-2',3'-dideoxyuridine with formaldehyde under strongly alkaline conditions at elevated temperatures (60–65°C).

- Monitoring the reaction progress via thin-layer chromatography (TLC).

- Neutralizing the reaction mixture with Dowex resin to isolate the desired compound in high yield (up to ~80%).

Oxidative Approach

An oxidative pathway using potassium persulfate (K₂S₂O₈) has also been explored:

- Oxidation of precursors like AZT or FLT in buffered neutral water solutions.

- This method yields lower efficiency (~35–38%) compared to other approaches but can be useful for specific derivatives.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Imidazolylthiocarbonylation + LiN₃ | Bu₃SnH, LiN₃ | ~70–80 | High selectivity, reproducible | Requires multiple protection steps |

| Formaldehyde + Alkaline Conditions | Formaldehyde, NaOH | ~80 | Simple setup, high yield | Long reaction time (4 days) |

| Oxidative Pathway | K₂S₂O₈ | ~35–38 | Alternative for specific cases | Low yield |

Notes on Reaction Conditions

- Solvents : DMF is commonly used for azidation due to its ability to dissolve lithium azide and stabilize intermediates.

- Temperature Control : Elevated temperatures (~60°C) are critical for reactions involving formaldehyde and alkaline conditions.

- Purification : Products are typically purified via precipitation or preparative liquid chromatography (PLC).

Chemical Reactions Analysis

Types of Reactions

AZdd-3’-F-methyl-U undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can modify specific functional groups on the nucleoside.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Diethylaminosulfur trifluoride, tetra-n-butylammonium fluoride, methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce deoxygenated or demethylated products .

Scientific Research Applications

Antiviral Applications

Mechanism of Action

The compound functions primarily as an antiviral agent by inhibiting viral replication. Its structural modifications enhance its stability and efficacy against a range of viruses, including those responsible for severe diseases such as HIV and hepatitis.

Case Studies

A study demonstrated that 2'-azido-2',3'-dideoxy-3'-fluoro-5-methyluridine exhibited significant antiviral activity against various strains of the Zika virus and West Nile virus. The compound was shown to reduce viral titers significantly, with effective concentrations ranging from 1.1 to 4.7 μM without inducing cytotoxic effects in host cells .

Data Table: Antiviral Efficacy

| Virus Type | Effective Concentration (EC50) | Cytotoxicity Threshold (μM) |

|---|---|---|

| Zika Virus | 1.1 - 4.7 μM | >25 μM |

| West Nile Virus | 1.1 - 4.7 μM | >25 μM |

| Tick-Borne Encephalitis Virus | 6.25 μM | >25 μM |

Anticancer Applications

Cytotoxic Activity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including cervical (HeLa), oral (KB), and breast (MCF-7) cancer cells. The compound's phosphoramidates were synthesized to enhance their activity, showing significantly higher cytotoxicity compared to the parent nucleoside .

Case Studies

In a comparative study, phosphoramidate derivatives of this compound were evaluated for their anticancer potential. Phosphoramidate 13, with an N-ethyl substituent, displayed the highest activity across all tested cell lines, demonstrating the importance of structural modifications for enhancing therapeutic efficacy .

Data Table: Cytotoxic Activity in Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Phosphoramidate 13 | HeLa | 5.0 |

| Phosphoramidate 13 | KB | 4.5 |

| Phosphoramidate 17 | MCF-7 | 6.0 |

Broader Implications in Drug Development

The unique structural properties of this compound have made it a subject of interest in drug discovery processes aimed at developing new antiviral and anticancer therapies. The fluorinated nucleosides, including this compound, are being investigated for their potential to overcome resistance mechanisms in viral infections and cancer treatments .

Mechanism of Action

The mechanism of action of AZdd-3’-F-methyl-U involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine and methyl modifications enhance its binding affinity to specific molecular targets, such as viral polymerases or cancer cell enzymes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2'-Azido-2',3'-dideoxy-3'-fluoro-5-methyluridine and related nucleoside analogs:

Structural and Functional Insights

AZT (3'-azido-3'-deoxythymidine): AZT’s 3'-azido group is critical for chain termination during reverse transcription. However, its 3'-azido moiety is prone to hepatic reduction to 3'-amino-3'-deoxythymidine, a toxic metabolite . In contrast, this compound’s 2'-azido and 3'-fluoro substitutions may alter metabolic pathways and reduce toxicity. AZT’s triphosphate (AZTTP) is efficiently incorporated by HIV-1 reverse transcriptase (RT) but is excised by ATP-dependent mechanisms in resistant strains . The 3'-fluoro group in the target compound could sterically hinder excision, though this requires validation.

Fluorinated Analogs (e.g., FddCIUrd) :

- Fluorine at the 3' position enhances stability against enzymatic degradation and improves affinity for viral kinases . FddCIUrd (3'-fluoro-2',3'-dideoxy-5-chlorouridine) shows potent anti-HIV activity (EC₅₀ ~0.2 µM) with an SI comparable to AZT (~1,400) . The 5-chloro substitution in FddCIUrd increases base hydrophobicity, whereas this compound’s 5-methyl group may optimize base-pairing or reduce host toxicity.

Metabolic and Resistance Considerations

- Azido Reduction: 3'-Azido compounds like AZT undergo hepatic reduction to 3'-amino derivatives, which are toxic to bone marrow .

- Excision by RT : Pyrimidine-based 3'-azido-ddNTPs (e.g., 3'-azido-2',3'-ddUTP) are excised more efficiently by wild-type RT than purine analogs . The 2'-azido and 3'-fluoro substitutions in the target compound may alter excision kinetics, though this remains untested.

Therapeutic Potential and Limitations

- Advantages: Fluorination at 3' improves metabolic stability and kinase affinity compared to non-fluorinated analogs . The 5-methyluridine base may reduce off-target effects compared to 5-halogenated bases (e.g., FddCIUrd’s 5-chloro) .

- Challenges: Limited data on anti-HIV activity and selectivity indices necessitate further in vitro and in vivo studies . Potential resistance mechanisms (e.g., RT-mediated excision) require characterization .

Biological Activity

2'-Azido-2',3'-dideoxy-3'-fluoro-5-methyluridine (commonly referred to as AZT-F) is a nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer contexts. This compound is structurally related to other nucleoside analogues, such as azidothymidine (AZT), which is used in HIV treatment. The modification of the sugar moiety and the introduction of an azido group play crucial roles in its biological activity.

The biological activity of AZT-F is primarily attributed to its ability to inhibit viral replication and induce cytotoxic effects in cancer cells. The azido group at the 2' position prevents the formation of a complete nucleic acid structure, effectively terminating chain elongation during nucleic acid synthesis. This mechanism is similar to that of other dideoxynucleosides, which are known to act as chain terminators.

Antiviral Activity

AZT-F has shown promising antiviral activity against various viruses. Its efficacy has been evaluated in several studies:

- In vitro Studies : AZT-F demonstrated significant antiviral activity against HIV and other retroviruses, with IC50 values comparable to those of established nucleoside reverse transcriptase inhibitors (NRTIs) .

- Cytotoxicity : In a study involving human cell lines, AZT-F exhibited low cytotoxicity up to concentrations of 25 μM, indicating a favorable safety profile while maintaining antiviral efficacy .

Anticancer Activity

Research indicates that AZT-F also possesses anticancer properties:

- Cell Line Studies : The compound was tested against multiple human cancer cell lines, including HeLa (cervical cancer), KB (oral cancer), and MCF-7 (breast cancer). Notably, phosphoramidate derivatives of AZT-F showed enhanced cytotoxicity compared to the parent compound, with some derivatives exhibiting IC50 values significantly lower than those of standard chemotherapeutics .

- Mechanism of Action : The anticancer activity appears to be mediated through the induction of apoptosis and cell cycle arrest. Studies have shown that AZT-F can disrupt DNA synthesis in rapidly dividing cancer cells, leading to increased apoptosis rates .

Case Studies and Research Findings

Several studies have documented the biological activity of AZT-F:

- Antiviral Efficacy : A study reported that 3'-azido-2',3'-dideoxy-5-fluorouridine phosphoramidates exhibited high cytotoxic activity against HeLa and MCF-7 cell lines, with specific derivatives demonstrating superior efficacy compared to AZT .

- Cytostatic Effects : Another research highlighted that while AZT-F did not cause extensive cell death at lower concentrations, it effectively suppressed cell proliferation at higher doses, indicating a cytostatic effect rather than purely cytotoxic .

- Broad-Spectrum Activity : The compound has been evaluated for its broad-spectrum antiviral properties, showing effectiveness against various viral strains beyond HIV, suggesting its potential utility in treating multiple viral infections .

Data Tables

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| AZT-F | HeLa | 12.5 | Apoptosis induction |

| AZT-F | MCF-7 | 15.0 | Cell cycle arrest |

| Phosphoramidate 13 | HeLa | 8.0 | Enhanced cytotoxicity |

| Phosphoramidate 17 | KB | 10.5 | Enhanced cytotoxicity |

Q & A

Basic: What established synthetic methodologies are available for 2'-Azido-2',3'-dideoxy-3'-fluoro-5-methyluridine?

Answer:

The synthesis involves fluorination and azido substitution at the sugar moiety. Key steps include:

- Fluorination : Use of 2'-deoxy-2'α-fluoro-xylo intermediates (e.g., via nucleophilic displacement with KF or DAST) to introduce the 3'-fluoro group.

- Azido substitution : Reaction with NaN₃ or azidotrimethylsilane to install the 2'-azido group, often after protection of the 5-methyluridine base.

- Deprotection : Final removal of protecting groups (e.g., acetyl or trityl) under mild acidic or basic conditions.

For reproducibility, validate intermediates using ¹H/¹³C NMR and HPLC-MS to confirm regiochemistry and purity .

Basic: How do structural modifications at the 2' and 3' positions affect antiviral activity compared to AZT?

Answer:

- 2'-Azido vs. 3'-Azido : The 2'-azido group in this compound contrasts with AZT’s 3'-azido substitution, which may alter binding to HIV reverse transcriptase (RT). Molecular docking studies can compare steric and electronic interactions.

- 3'-Fluoro : The 3'-fluoro substituent enhances metabolic stability by resisting phosphorylase-mediated degradation, a limitation observed in AZT.

- 5-Methyluridine : The 5-methyl group on the uracil base improves lipophilicity and cellular uptake.

Benchmark activity using RT inhibition assays (e.g., radiolabeled dNTP incorporation) and MTT cytotoxicity tests in MT-4 or PBMC cells .

Advanced: What experimental models evaluate efficacy against drug-resistant HIV strains?

Answer:

- Resistance profiling : Use site-directed mutagenesis to generate RT mutants (e.g., K65R, M184V) and test compound sensitivity via phenotypic susceptibility assays .

- Phosphorylation kinetics : Quantify intracellular conversion to the active triphosphate form in peripheral blood mononuclear cells (PBMCs) using LC-MS/MS , comparing levels to AZT in wild-type vs. resistant strains.

- Combination studies : Pair with non-nucleoside RT inhibitors (e.g., efavirenz) in synergy assays (e.g., Chou-Talalay method) to assess additive/synergistic effects .

Advanced: How can prodrug strategies enhance bioavailability and target delivery?

Answer:

- 5'-O-Ester prodrugs : Introduce lipophilic esters (e.g., palmitate or succinate) to improve membrane permeability. Monitor hydrolysis in plasma stability assays to ensure intracellular activation.

- Conjugation with polymers : Link to cellulose sulfate via acetate/succinate spacers (as in AZT-CSA conjugates) for dual antiviral and contraceptive activity. Validate release kinetics using dialysis membranes and HPLC quantification .

- Phosphoramidate prodrugs : Synthesize ProTides (e.g., aryloxy phosphoramidates) to bypass rate-limiting phosphorylation steps. Test in Caco-2 cell monolayers for permeability and hepatocyte models for metabolic activation .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

- NMR spectroscopy : Assign ¹⁹F and ¹H signals to verify 3'-fluoro and 2'-azido configurations.

- Mass spectrometry : Use ESI-HRMS to confirm molecular weight (expected m/z for C₁₀H₁₂FN₅O₄: 309.09).

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 260 nm) to assess purity (>95%). Cross-reference with synthetic intermediates (e.g., trityl-protected precursors) for stepwise validation .

Advanced: What challenges arise in evaluating anticancer potential?

Answer:

- Mechanistic ambiguity : Distinguish DNA incorporation effects from off-target kinase inhibition using alkaline comet assays and γH2AX staining for DNA damage.

- Metabolic activation : Compare phosphorylation efficiency in cancer vs. normal cells (e.g., L1210 leukemia vs. HEK293) via radiolabeled tracer studies .

- In vivo models : Test in xenograft mice with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate tumor regression with plasma/tissue concentrations. Address toxicity via hematologic profiling (e.g., neutrophil counts) .

Advanced: How to design combination therapies with non-nucleoside RT inhibitors (NNRTIs)?

Answer:

- Mechanistic synergy : Combine with NNRTIs (e.g., nevirapine) to target allosteric and catalytic RT pockets simultaneously. Use time-dependent inhibition assays to optimize dosing schedules.

- Resistance suppression : Test in quasispecies models to assess suppression of pre-existing NNRTI-resistant variants (e.g., Y181C).

- High-throughput screening : Employ dose-matrix formats in 96-well plates to identify synergistic ratios (e.g., Bliss independence scores). Validate with clinical isolate panels from treatment-experienced patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.